N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

Description

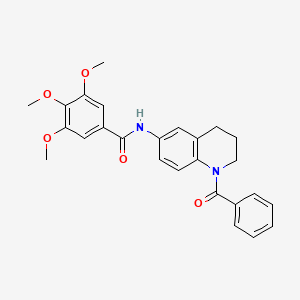

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide is a synthetic amide derivative featuring a tetrahydroquinoline scaffold substituted at the 1-position with a benzoyl group and at the 6-position with a 3,4,5-trimethoxybenzamide moiety. This compound belongs to a broader class of bioactive molecules where structural variations in the tetrahydroquinoline core and substituents influence physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c1-31-22-15-19(16-23(32-2)24(22)33-3)25(29)27-20-11-12-21-18(14-20)10-7-13-28(21)26(30)17-8-5-4-6-9-17/h4-6,8-9,11-12,14-16H,7,10,13H2,1-3H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEXRKGMGDGCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a tetrahydroquinoline moiety and multiple methoxy groups, which contribute to its pharmacological properties.

- Molecular Formula : C26H26N2O5

- Molecular Weight : 442.49 g/mol

- CAS Number : 946246-03-3

- Chemical Structure : Chemical Structure

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent research has indicated that this compound exhibits promising anticancer properties. A study conducted on various human cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via caspase activation |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 15.0 | Mitochondrial pathway activation |

Antimicrobial Activity

The compound also shows significant antimicrobial activity against various bacterial strains. Its structure allows it to interact with bacterial cell membranes and inhibit essential metabolic processes.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound activates caspase enzymes leading to programmed cell death in cancer cells.

- Inhibition of Protein Synthesis : It may interfere with the synthesis of proteins necessary for bacterial survival.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in both cancerous and microbial cells.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A detailed investigation into the effects of this compound on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability after 48 hours. Flow cytometry analysis indicated an increase in the population of cells in the sub-G1 phase of the cell cycle, suggesting apoptosis.

Case Study 2: Antimicrobial Activity Against MRSA

In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed effective inhibition at low concentrations compared to standard antibiotics. This suggests potential for development as a new therapeutic agent against resistant bacterial strains.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

- Key Difference: The 1-position of the tetrahydroquinoline ring is substituted with an isopentyl group and a 2-oxo moiety instead of a benzoyl group .

- The 2-oxo group introduces a hydrogen-bonding site, which could affect binding to biological targets.

N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (1y)

- Key Difference: Replaces the tetrahydroquinoline-benzoyl system with a salicylamide (2-hydroxybenzoyl) group .

- Implications: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. This contrasts with the hydrophobic benzoyl-tetrahydroquinoline structure, which may favor interactions with lipid-rich environments.

N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide Derivatives

- Key Difference: Lacks the tetrahydroquinoline scaffold, instead featuring a 4-hydroxyphenyl group .

Physicochemical Properties

Key Observations :

- The tetrahydroquinoline core in the target compound likely increases rigidity compared to flexible furan-based derivatives (e.g., 4a) .

- Chlorophenyl substitutions (e.g., 5c) introduce electronegative groups that may enhance dipole interactions or cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.